4SC-205 is a small-molecule inhibitor specifically targeting the human kinesin-related motor protein known as Eg5 (KIF11). This compound has demonstrated potential antineoplastic activity, meaning it may inhibit tumor growth and promote apoptosis (programmed cell death) in cancer cells. The mechanism of action involves disrupting mitotic spindle dynamics, which is critical during cell division. By inhibiting Eg5, 4SC-205 can lead to mitotic arrest and subsequent cell death, making it a promising candidate for cancer therapy, particularly in solid tumors and malignant lymphomas .
4SC-205 was developed as part of a research initiative aimed at creating novel inhibitors of the kinesin spindle protein. The compound is classified under antineoplastic agents due to its ability to interfere with cancer cell proliferation. It has been investigated in clinical trials, particularly focusing on its efficacy against various malignancies .
The synthesis of 4SC-205 involves several key steps that integrate organic chemistry techniques. Initial synthesis typically starts from thiadiazole derivatives, which are further modified to yield the final product. The process includes:
The synthesis has been optimized to ensure high yields and reproducibility, essential for subsequent biological evaluations .
The molecular structure of 4SC-205 features a complex arrangement that facilitates its interaction with the Eg5 protein. The compound's structure can be characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized 4SC-205 .
4SC-205 undergoes specific chemical reactions that are pivotal for its function as an Eg5 inhibitor:
The detailed kinetics of these reactions are studied through biochemical assays that quantify the inhibition potency (IC50 values), which have been reported in various studies ranging from 0.2 nM to 14.4 nM against different cancer cell lines .
The mechanism by which 4SC-205 exerts its antitumor effects involves several steps:
Research indicates that this mechanism is particularly effective in rapidly dividing cancer cells, making 4SC-205 a valuable tool in cancer therapy .
The physical and chemical properties of 4SC-205 include:
These properties are crucial for formulating the compound into usable forms for laboratory research and potential clinical applications.
4SC-205 is primarily utilized in cancer research due to its selective inhibition of the kinesin spindle protein:
Kinesin Spindle Protein (KIF11/Eg5), a kinesin motor protein essential for mitotic spindle assembly, represents a mechanistically distinct target in oncology therapeutics. As an ATP-dependent plus-end-directed motor protein, Eg5 facilitates the separation of duplicated centrosomes during early mitosis, enabling bipolar spindle formation—a prerequisite for accurate chromosome segregation [1] [8]. Unlike microtubule-targeting agents (MTAs) such as taxanes or vinca alkaloids, Eg5 inhibition induces mitotic arrest through monopolar spindle formation without directly disrupting microtubule dynamics [3] [6]. This specificity minimizes neurotoxicity, a dose-limiting side effect of classical MTAs, while retaining potent antiproliferative effects in rapidly dividing cancer cells [5] [8]. Eg5 overexpression correlates with poor prognosis in neuroblastoma and other solid tumors, positioning it as a high-value target for malignancies with high mitotic indices [2] [10].
Table 1: Key Characteristics of KIF11/Eg5
Property | Biological Role | Therapeutic Implications |
---|---|---|
Protein Function | Plus-end-directed motor protein; ATPase activity | ATP-competitive inhibition blocks force generation |
Mitotic Role | Bipolar spindle assembly via centrosome separation | Inhibition causes monopolar spindles → mitotic arrest |
Expression in Cancer | Overexpressed in high-risk neuroblastoma and solid tumors | Correlates with poor survival; predictive biomarker potential |
Therapeutic Advantage | Absent in post-mitotic neurons | Reduced neurotoxicity vs. microtubule-targeting agents |
Classical MTAs, including taxanes (microtubule stabilizers) and vinca alkaloids (microtubule destabilizers), exert antitumor effects by suppressing microtubule dynamics, leading to spindle assembly checkpoint activation and mitotic arrest [3] [8]. However, their clinical utility is hampered by two critical limitations:
4SC-205 circumvents these limitations through its target specificity. As a non-microtubule-targeting agent, it avoids β-tubulin-related resistance mechanisms and exhibits low affinity for drug efflux pumps like P-glycoprotein [2] [6]. Preclinical studies confirm its activity in taxane-resistant cell lines (e.g., HCT-15 colon cancer), supporting its potential in MDR settings [6] [10].
Table 2: Resistance Mechanisms in Microtubule-Targeting Agents vs. 4SC-205
Resistance Mechanism | Effect on Taxanes/Vinca Alkaloids | Effect on 4SC-205 |
---|---|---|
P-gp Overexpression | High resistance (reduced intracellular concentration) | Minimal impact (poor P-gp substrate) |
βIII-Tubulin Isoform | Altered drug binding affinity | No effect (non-tubulin target) |
Altered Microtubule Dynamics | Reduced drug sensitivity | Independent mechanism |
4SC-205 (chemical formula: C₃₃H₃₈N₈O₄S) is an orally bioavailable small molecule that selectively inhibits KIF11 by binding to its allosteric ATP-pocket, preventing conformational changes required for motor activity [1] [9]. Its distinct pharmacophores enable:
Functionally, 4SC-205 induces dose-dependent mitotic arrest (IC₅₀ = 11–50 nM across tumor cell lines), triggering caspase-mediated apoptosis or aberrant mitotic exit [1] [2]. Its ability to penetrate the blood-brain barrier in preclinical models suggests utility in central nervous system malignancies [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3